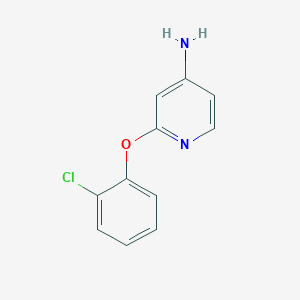

2-(2-Chlorophenoxy)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQIWRKYUAEHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250565-51-5 | |

| Record name | 2-(2-chlorophenoxy)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 2 2 Chlorophenoxy Pyridin 4 Amine and Analogues

Strategies for Carbon-Oxygen (C-O) Bond Formation at the 2-Position of the Pyridine (B92270) Ring

The creation of the aryl ether linkage between the pyridine and chlorophenol moieties is a critical step in the synthesis. Two principal strategies are employed: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halopyridines and 2-Chlorophenol (B165306) Derivatives

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming C-O bonds in aromatic systems. In this context, a halopyridine, typically a 2-chloropyridine (B119429) or 2-fluoropyridine, reacts with a 2-chlorophenol derivative in the presence of a base. The halogen at the 2-position of the pyridine ring acts as a leaving group, which is displaced by the nucleophilic phenoxide ion.

The reactivity of the halopyridine is crucial for the success of the SNAr reaction. Electron-withdrawing groups on the pyridine ring can activate the substrate towards nucleophilic attack. For instance, 2-chloropyrimidine (B141910) is significantly more reactive than chlorobenzene (B131634) in SNAr reactions. nih.gov While 2-halopyridines are less reactive than their pyrimidine (B1678525) counterparts, the reaction can still proceed, especially with more reactive halogens like fluorine. nih.govresearchgate.net The choice of solvent and base is also important, with polar aprotic solvents like DMSO or NMP often being employed. sci-hub.se Microwave irradiation has been shown to accelerate these reactions, providing the desired 2-aryloxypyridines in good yields within a short reaction time. sci-hub.se

Table 1: Reactivity of 2-Halopyridines in SNAr Reactions with Nucleophiles

| Halogen | Reactivity with Sulfur Nucleophiles | Reactivity with Oxygen Nucleophiles |

|---|---|---|

| F | Least reactive | Most reactive |

| Cl | More reactive than F | Less reactive than F |

| Br | More reactive than Cl | Less reactive than Cl |

| I | Most reactive | Least reactive |

Data sourced from studies on the reactions of 2-halopyridines with various nucleophiles under microwave irradiation. sci-hub.se

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl Ether Synthesis

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative to SNAr for the synthesis of aryl ethers. The Ullmann and Buchwald-Hartwig reactions are the most prominent examples.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have introduced the use of soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. nih.govmdpi.com For the synthesis of 2-aryloxypyridines, a 2-halopyridine can be coupled with a phenol derivative using a copper catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov

The Buchwald-Hartwig amination , while primarily known for C-N bond formation, has been adapted for C-O bond formation as well. alfa-chemistry.comorganic-chemistry.org This palladium-catalyzed reaction provides a versatile and efficient method for constructing aryl ethers. The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base to couple an aryl halide with an alcohol. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of various substituted pyridines. rsc.org

Introduction of the 4-Amino Group on the Pyridine Ring

Once the 2-(2-chlorophenoxy) moiety is in place, the next key step is the introduction of the amino group at the 4-position of the pyridine ring. This can be achieved through direct amination of a 4-substituted pyridine or by the reduction of a 4-nitropyridine (B72724) precursor.

Amination Reactions of 4-Substituted Pyridine Intermediates

Direct amination of pyridines can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed to achieve this transformation. One approach involves the conversion of the pyridine into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form an iminophosphorane. This intermediate can be hydrolyzed to yield the desired 4-aminopyridine (B3432731). This method is highly regioselective for the 4-position. nih.gov

Another strategy is the Chichibabin reaction, which typically introduces an amino group at the 2-position of pyridine using sodium amide. youtube.com However, modifications and alternative amination procedures can be employed to target the 4-position, especially if the 2- and 6-positions are blocked. researchgate.net

Reduction Methodologies for 4-Nitropyridine Precursors

A common and effective strategy for introducing a 4-amino group is through the reduction of a 4-nitropyridine intermediate. The nitro group can be introduced onto the pyridine ring, often after N-oxidation to activate the ring towards nitration at the 4-position. researchgate.netresearchgate.netchemicalbook.com

The synthesis of the 4-nitropyridine precursor can be achieved by oxidizing the pyridine to its N-oxide, followed by nitration. chemicalbook.comgoogle.com The resulting 4-nitropyridine-N-oxide can then be deoxygenated and the nitro group reduced. researchgate.net

Various reducing agents can be employed for the conversion of the 4-nitro group to a 4-amino group. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metal/acid systems such as iron in acetic acid or hydrochloric acid. semanticscholar.orggoogle.comprepchem.com For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids can produce 4-aminopyridine in high yields. semanticscholar.org

Table 2: Comparison of Reducing Agents for 4-Nitropyridine-N-oxide

| Reducing Agent | Acid | Yield of 4-Aminopyridine | By-products |

|---|---|---|---|

| Iron | Hydrochloric acid | 80-85% | 4-aminopyridine-N-oxide, 4-pyridone, 4,4'-azopyridine |

| Iron | Sulfuric acid (25-30%) | High | Slower reaction rate |

| Iron | Acetic acid | Quantitative | Requires continuous extraction |

Data compiled from studies on the reduction of 4-nitropyridine-N-oxide. semanticscholar.org

Multi-Step Synthetic Sequences Incorporating the 2-(2-Chlorophenoxy) Moiety

The synthesis of 2-(2-Chlorophenoxy)pyridin-4-amine is typically a multi-step process that combines the strategies for C-O bond formation and amination. A plausible synthetic route could commence with a readily available starting material like 2-chloropyridine. chemicalbook.com

One potential sequence involves:

N-Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine-N-oxide. chemicalbook.comgoogle.com

Nitration: The N-oxide is then nitrated to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide. chemicalbook.comgoogle.com

Aryl Ether Formation (SNAr): The 2-chloro-4-nitropyridine-N-oxide can then undergo an SNAr reaction with 2-chlorophenol to form the 2-(2-chlorophenoxy)-4-nitropyridine-N-oxide. The electron-withdrawing nitro group would further activate the 2-position towards nucleophilic substitution.

Reduction: Finally, a one-pot reduction of both the N-oxide and the nitro group would furnish the target molecule, this compound. google.comgoogle.com

Alternatively, the C-O bond could be formed first, followed by the introduction of the amino group. This would involve:

Aryl Ether Formation: Coupling of a 2,4-dihalopyridine with 2-chlorophenol, selectively substituting the halogen at the 2-position.

Amination: Subsequent amination at the 4-position of the resulting 2-(2-chlorophenoxy)-4-halopyridine intermediate.

The choice of the specific synthetic route depends on the availability of starting materials, the desired yield, and the scalability of the process. chemicalbook.com

Construction of the Pyridine Scaffold with Pre-existing Phenoxy Linkages

One of the primary strategies for synthesizing 2-phenoxypyridine (B1581987) derivatives involves building the pyridine ring with the phenoxy group already in place. This approach often utilizes condensation reactions to form the heterocyclic ring from acyclic precursors.

A notable example is the acid-catalyzed cyclization of 1-aryl-2-[(2-thienylmethyl)amino]ethanol derivatives to produce substituted 4-aryltetrahydrothieno[2,3-c]pyridines. nih.gov While this specific example leads to a fused ring system, the underlying principle of forming the pyridine ring from a precursor already containing a key substituent is a common tactic.

Derivatization of 2-Substituted Pyridines to Introduce the Phenoxy Group

An alternative and widely employed strategy involves the derivatization of a pre-formed pyridine ring. This typically involves the reaction of a 2-halopyridine with a phenol in the presence of a suitable catalyst and base.

A common precursor for the synthesis of this compound is 2-chloro-4-aminopyridine. chemicalbook.com This intermediate can be prepared through various routes, including the nitration and subsequent reduction of 2-chloropyridine. chemicalbook.comgoogle.com Another method involves the chlorination and amination of 2,4-dihydroxypyridine. chemicalbook.com

Once 2-chloro-4-aminopyridine is obtained, the crucial C-O bond formation to introduce the 2-chlorophenoxy group is typically achieved through a nucleophilic aromatic substitution reaction, often facilitated by copper catalysis in what is known as the Ullmann condensation or a related palladium-catalyzed process like the Buchwald-Hartwig ether synthesis. wikipedia.orgorganic-chemistry.org

Methodological Advancements in Analogous Pyridine Synthesis

The synthesis of pyridine derivatives is a dynamic field with continuous advancements aimed at improving efficiency, selectivity, and substrate scope. These advancements are directly applicable to the synthesis of this compound and its analogs.

Optimization of Reaction Conditions and Catalyst Systems

The conditions for cross-coupling reactions to form the C-N and C-O bonds in these molecules are critical for achieving high yields and purity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds and has been extensively developed. wikipedia.org The choice of palladium precursor, ligand, base, and solvent all play a crucial role. For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields for the coupling of primary amines. wikipedia.org While initially challenging, methods have been developed for the direct coupling of ammonia (B1221849) by using specialized ligands like Josiphos-type ligands. wikipedia.org The reaction is generally tolerant of various functional groups, although some, like nitro groups, may be incompatible with strong bases like KOtBu. libretexts.org

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O and C-N bonds. wikipedia.orgchemeurope.com Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced soluble copper catalysts with various ligands, such as diamines and acetylacetonates, which allow for milder reaction conditions. wikipedia.org For the synthesis of 2-aryloxypyridines, a CuI/TMEDA catalytic system has been shown to be effective. nih.gov The reactivity of the aryl halide in Ullmann-type reactions generally follows the trend of I > Br > Cl. mdpi.com

Table 1: Comparison of Catalyst Systems for C-N and C-O Bond Formation

| Reaction | Catalyst System | Typical Ligands | Key Advantages |

| Buchwald-Hartwig Amination | Palladium-based | Phosphine-based (e.g., BINAP, DPPF, Josiphos) | High functional group tolerance, milder reaction conditions |

| Ullmann Condensation | Copper-based | Diamines, Acetylacetonates, Phenanthroline | Cost-effective metal catalyst, effective for electron-rich aryl halides |

Regioselectivity Control in Functionalization Reactions

Controlling the position of functionalization on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle.

The pyridine nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to the 3- and 5-positions. For direct C-H functionalization, the electronic repulsion between the nitrogen lone pair and a polarized C-Pd bond can inhibit reactions at the 2- and 6-positions. nih.gov However, the presence of an electron-withdrawing group at the 3-position can facilitate C4-arylation by increasing the acidity of the corresponding C-H bond. nih.gov

Directed metalation, using reagents like lithium amides or alkyllithiums, and halogen/metal exchange reactions are powerful tools for achieving regioselective functionalization. znaturforsch.com These methods allow for the introduction of a variety of functional groups at specific positions on the pyridine ring.

Recent strategies for achieving regioselective meta-C-H functionalization without the need for a directing group involve the temporary conversion of pyridines into more reactive intermediates. nih.gov Another approach for selective C4-functionalization involves the conversion of the pyridine into a heterocyclic phosphonium salt, which can then be transformed into other functional groups, including ethers. acs.org

Chemical Reactivity and Derivatization Pathways of the 2 2 Chlorophenoxy Pyridin 4 Amine Framework

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom embedded within the pyridine ring is a key site of chemical reactivity, primarily characterized by its basicity and its ability to coordinate with metal ions. These properties are influenced by the electronic effects of the substituents on the pyridine ring.

Basicity and Protonation Behavior in Various Media

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic sextet, rendering it available for protonation and thus conferring basic properties to the molecule. The basicity of the pyridine nitrogen in 2-(2-chlorophenoxy)pyridin-4-amine is significantly influenced by the electronic nature of the substituents at the 2- and 4-positions. The 4-amino group, being a strong electron-donating group, increases the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen. Conversely, the 2-(2-chlorophenoxy) group, with its electron-withdrawing nature, tends to decrease the basicity.

The pKa value of the conjugate acid of 4-aminopyridine (B3432731) is approximately 9.17, indicating it is a moderately strong base. researchgate.netnih.gov The introduction of the 2-(2-chlorophenoxy) substituent is expected to lower this pKa value to some extent. The protonation of the pyridine nitrogen occurs readily in acidic media, forming the corresponding pyridinium (B92312) salt. The degree of protonation is dependent on the pH of the medium. In strongly acidic solutions, the pyridine nitrogen will be fully protonated, which in turn deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution reactions.

Table 1: Comparison of pKa Values of Pyridine and Substituted Pyridines

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.21 | rsc.org |

| 4-Aminopyridine | 9.17 | researchgate.netnih.gov |

| 2-Aminopyridine | 6.86 | nih.gov |

This table illustrates the effect of an amino group on the basicity of the pyridine nitrogen.

Coordination Chemistry Potential with Metal Centers

The pyridine nitrogen atom of this compound possesses a lone pair of electrons that can be donated to a metal center, making it an effective ligand in coordination chemistry. nih.gov Aminopyridine derivatives are known to form stable complexes with a variety of transition metals. youtube.comresearchgate.net The coordination typically occurs through the pyridine nitrogen, as the lone pair on the exocyclic amino group is often delocalized into the pyridine ring, reducing its availability for coordination.

The steric bulk of the 2-(2-chlorophenoxy) substituent can influence the coordination geometry and the stoichiometry of the resulting metal complex. youtube.com The electronic properties of the ligand, modulated by the chloro and phenoxy groups, can also fine-tune the properties of the metal complexes formed. These complexes have potential applications in catalysis and materials science. For instance, aminopyridine-based ligands have been used to stabilize transition metals in various oxidation states and to create complexes with specific catalytic activities. youtube.comresearchgate.net The reaction with metal salts, such as zinc(II) chloride, would be expected to yield a complex where the this compound ligand coordinates to the metal center through its pyridyl nitrogen atom. researchgate.net

Transformations Involving the 4-Amino Group

The 4-amino group is a primary nucleophilic center in the molecule and can undergo a variety of chemical transformations, including acylation, alkylation, arylation, and condensation reactions to form imines.

Acylation, Alkylation, and Arylation Reactions of the Amino Functionality

The primary amino group at the C-4 position is readily susceptible to reactions with electrophiles.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, and esters under basic or neutral conditions. nih.gov For example, reaction with acetic anhydride (B1165640) would yield N-(2-(2-chlorophenoxy)pyridin-4-yl)acetamide. quora.com Catalysts like 4-(dimethylamino)pyridine (DMAP) can be employed to enhance the rate of acylation. researchgate.netyoutube.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. rsc.orgnih.gov The reaction may proceed to give mono- and/or di-alkylated products depending on the reaction conditions and the stoichiometry of the reactants. The use of a base is typically required to neutralize the acid generated during the reaction.

Arylation: The amino group can also undergo N-arylation, for instance, through Buchwald-Hartwig amination or other cross-coupling methodologies, reacting with aryl halides in the presence of a suitable catalyst system, typically a palladium or copper complex.

Table 2: Examples of Reagents for Amino Group Functionalization

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | Amide |

| Alkylation | Methyl Iodide | Alkylamine |

| Arylation | Phenylboronic Acid (in a coupling reaction) | Arylamine |

Formation of Imine or Schiff Base Derivatives from the Amino Group

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govyoutube.comnih.gov This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The reaction is reversible and can be driven to completion by removing the water formed, for example, by azeotropic distillation.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. A wide range of aldehydes and ketones can be used, leading to a diverse library of imine derivatives. These Schiff bases can be of interest for their potential biological activities or as intermediates for further synthetic transformations. For example, the reaction with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol, often with a few drops of acetic acid, would lead to the corresponding N-(arylmethylene)-2-(2-chlorophenoxy)pyridin-4-amine.

Chemical Modifications at the 2-(2-Chlorophenoxy) Substituent

The 2-(2-chlorophenoxy) substituent offers two main sites for chemical modification: the chlorine atom on the phenoxy ring and the ether linkage.

The chlorine atom on the phenyl ring is part of an aryl chloride system and is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under forcing conditions with specific catalysts. However, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could potentially be employed to replace the chlorine atom with other functional groups, provided a suitable catalytic system is used that differentiates between the chloro group on the pyridine ring (if it were present) and the one on the phenoxy moiety.

The ether linkage between the pyridine ring and the chlorophenoxy group can be a target for cleavage under certain conditions. Cleavage of diaryl ethers or aryl alkyl ethers can be achieved using strong acids, Lewis acids, or reducing agents, although this often requires harsh reaction conditions. For instance, cleavage of a similar phenoxy-pyridine bond has been reported under basic hydrolysis at high temperatures. researchgate.net Metal-catalyzed C-O bond cleavage is also a known transformation, though it typically requires specific catalytic systems. researchgate.net Such cleavage would result in the formation of 4-amino-2-hydroxypyridine (B139459) and 2-chlorophenol (B165306).

Furthermore, electrophilic aromatic substitution on the phenoxy ring is another possibility, although the directing effects of the ether oxygen and the chlorine atom, as well as the deactivating nature of the pyridine ring, would need to be considered.

Nucleophilic Displacement of the Chlorine Atom in the Phenoxy Moiety

No published research could be identified that details the nucleophilic displacement of the chlorine atom on the 2-chlorophenoxy moiety of this compound. Studies on this specific transformation, which would involve the substitution of the chlorine with other nucleophiles (e.g., amines, alkoxides, thiols), have not been reported.

Electrophilic Aromatic Substitution on the Chlorophenoxy Ring

There is no available literature describing electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) specifically targeting the chlorophenoxy ring of this compound. The directing effects of the ether linkage and the chlorine atom in this specific context, and any resulting products, have not been documented.

Cyclization and Heterocyclic Annulation Reactions for Novel Scaffolds

A search for cyclization or heterocyclic annulation reactions utilizing the this compound framework did not yield any relevant findings. There are no reports of this compound being used as a precursor to form new fused heterocyclic systems through intramolecular or intermolecular cyclization pathways.

Applications in Chemical Synthesis and Materials Science Based on 2 2 Chlorophenoxy Pyridin 4 Amine Analogues

2-(2-Chlorophenoxy)pyridin-4-amine as a Versatile Synthetic Intermediate

The reactivity of the this compound scaffold is defined by its key functional groups: the secondary amine, the pyridine (B92270) ring, and the chloro-substituted phenoxy group. The amino group at the 4-position and the chlorine atom at the 2-position of the pyridine ring are primary sites for synthetic modification, making analogues like 4-amino-2-chloropyridine (B126387) highly sought-after building blocks. nbinno.com

Building Block for the Synthesis of Complex Organic Molecules

The 4-amino-2-chloropyridine core is a fundamental building block for constructing more elaborate molecular architectures. nbinno.com The chlorine atom is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or alkyl groups at the 2-position. nih.gov The amino group, in turn, can be acylated, alkylated, or used as a directing group in further synthetic transformations.

For instance, in the development of kinase inhibitors, a key synthetic strategy involved the chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This highlights the differential reactivity of the halogenated positions on the pyridine ring, a feature that can be exploited for the sequential and controlled construction of complex molecules. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which are of significant medicinal interest, often relies on such strategic cross-coupling reactions. nih.gov

Precursor in the Development of Agrochemicals and Functional Materials

Substituted aminopyridines are crucial intermediates in the agrochemical industry. 4-Amino-2-chloropyridine, a close analogue and likely precursor to this compound, is a key substance in the synthesis of the highly active cytokinin, Forchlorfenuron (KT-30). chemicalbook.com This plant growth regulator promotes tissue growth and bud development, leading to increased yields in various fruit crops. chemicalbook.com Furthermore, 4-amino-2-chloropyridine itself exhibits pesticidal activity against pathogens like rust and powdery mildew. chemicalbook.com The favorable characteristics of these compounds, including high biological activity, low toxicity, and environmental degradability, underscore their importance in sustainable agriculture. nbinno.comchemicalbook.com

In materials science, the electronic properties of pyridine rings make their derivatives attractive for developing novel functional materials, such as organic semiconductors and fluorescent compounds. ontosight.ai The ability to functionalize the pyridine scaffold at multiple positions allows for the fine-tuning of its electronic and photophysical properties.

Design and Synthesis of Novel Heterocyclic Derivatives from the this compound Scaffold

The inherent reactivity of the this compound structure allows for its elaboration into a variety of heterocyclic systems. This is a common strategy in medicinal chemistry to explore new chemical space and identify novel bioactive compounds.

Formation of Oxadiazole and Thiadiazole-Containing Hybrids (e.g., via hydrazide intermediates from analogous compounds)

Oxadiazoles (B1248032) and thiadiazoles are five-membered heterocyclic rings known for their wide range of pharmacological activities. nih.govmdpi.com A common synthetic route to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles involves the cyclization of acylhydrazide or thiosemicarbazide (B42300) intermediates, respectively. nih.govmdpi.comluxembourg-bio.com These intermediates can be readily prepared from pyridine-containing carboxylic acids or their derivatives.

For example, pyridine-based hydrazides can be reacted with various reagents to yield oxadiazole derivatives. nih.gov Similarly, the reaction of pyridine-containing thiosemicarbazides can lead to the formation of thiadiazole rings. nih.govresearchgate.net These synthetic strategies have been successfully employed to create hybrid molecules that combine the structural features of pyridine with those of oxadiazoles and thiadiazoles, often resulting in compounds with enhanced biological activity. nih.govnih.govresearchgate.net

| Heterocycle | General Synthetic Precursor from Pyridine Analogue | Key Reagents for Cyclization | Reference |

| 1,3,4-Oxadiazole | Pyridine-derived acid hydrazide | Dehydrating agents (e.g., POCl₃, TBTU) | nih.govluxembourg-bio.com |

| 1,3,4-Thiadiazole | Pyridine-derived thiosemicarbazide | Acid catalysts (e.g., H₂SO₄), Hydrazonoyl halides | mdpi.comnih.govmdpi.com |

Incorporation into Diverse Bioactive Scaffolds

The this compound scaffold can be incorporated into a multitude of other biologically active heterocyclic systems. The pyridine nucleus is a common feature in many approved drugs and serves as a versatile template for drug design. The synthesis of pyridine-based thiazole (B1198619) derivatives, for instance, has been explored for their potential anticancer properties. nih.gov The general approach involves reacting a pyridine-containing thiourea (B124793) with α-haloketones. nih.gov

The creation of hybrid molecules by linking the pyridine core to other pharmacophores is a well-established strategy in the quest for new therapeutic agents. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships and the optimization of desired biological effects.

Role in the Creation of Photochromic and Dye Materials (derived from related pyridine compounds)

Pyridine derivatives are integral components in the design of various functional materials, including dyes and photochromic substances, due to their electronic properties and structural versatility. rsc.orggoogle.comnih.gov

Photochromic materials, which undergo a reversible change in color upon exposure to light, have been developed using pyridine-containing molecules. rsc.orgacs.org For example, the introduction of a pyridine ring into pyrazolone (B3327878) derivatives has been shown to yield materials with reversible solid-state photochromism and fluorescence switching capabilities. rsc.org These materials have potential applications in optical data storage, smart windows, and security inks. Some photochromic materials are based on indeno-fused naphthopyrans, where extending the π-conjugated system can enhance their light-absorption properties. google.comgoogle.com

In the realm of dyes, pyridine-based compounds are used as disperse dyes for synthetic fibers and have been investigated for their excellent fastness properties. nih.gov The incorporation of a pyridine ring can deepen the color of azo dyes. nih.gov Furthermore, water-soluble pyridine-derived dyes have been developed for marking biomolecules, polymers, and pharmaceuticals for use in fluorescence-based detection methods. google.com Light-absorbing pyridine derivatives have also been synthesized and used as additives in electrolytes for dye-sensitized solar cells to improve their efficiency. acs.org

| Material Type | Pyridine Derivative Application | Key Feature | Potential Use | Reference |

| Photochromic Material | Component of pyrazolone derivatives | Reversible color change, fluorescence switching | Optical storage, smart windows | rsc.org |

| Disperse Dye | Core of azo dyes | Enhanced color depth and fastness | Textile dyeing | nih.gov |

| Fluorescent Marker | Water-soluble dye | Biomolecule labeling | Optical determination methods | google.com |

| Solar Cell Component | Light-absorbing electrolyte additive | Improved efficiency | Dye-sensitized solar cells | acs.org |

Future Research Directions and Translational Potential for 2 2 Chlorophenoxy Pyridin 4 Amine

Exploration of Undiscovered Bioactivity Profiles (in vitro)

The true therapeutic potential of 2-(2-Chlorophenoxy)pyridin-4-amine can only be unlocked through a systematic and comprehensive exploration of its bioactivity. The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. For instance, various derivatives of 2-aminopyridine have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. Specifically, certain 2-amino-4-chloropyridine (B16104) derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi researchgate.net. Furthermore, other aminopyridine analogs have exhibited inhibitory effects on cancer cell lines, such as colon cancer nih.gov.

Given these precedents, future in vitro investigations into this compound should encompass a broad panel of assays to identify novel biological activities. High-throughput screening (HTS) campaigns against diverse panels of kinases, proteases, and other enzymes implicated in disease would be a logical starting point enamine.netrjptonline.org. The structural similarity to compounds with known anticancer and antimicrobial activities suggests that initial screening efforts could be focused in these areas.

Table 1: Proposed In Vitro Bioactivity Screening for this compound

| Therapeutic Area | Specific Assays | Rationale |

| Oncology | Kinase inhibition assays, cell viability assays against a panel of cancer cell lines, apoptosis induction assays. | The pyridine (B92270) scaffold is a common feature in many kinase inhibitors and anticancer agents. |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. | Derivatives of 2-amino-4-chloropyridine have demonstrated antimicrobial properties researchgate.net. |

| Neuroscience | Receptor binding assays for CNS targets (e.g., adrenergic, opiate receptors), ion channel modulation assays. | Aminopyridine structures are known to interact with neurological targets researchgate.net. |

| Inflammation | Cyclooxygenase (COX) inhibition assays, cytokine release assays in immune cells. | Certain aminopyridine derivatives possess anti-inflammatory properties. |

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

Computational modeling offers a powerful, resource-efficient avenue for exploring the potential of novel compounds before committing to extensive laboratory synthesis and testing. For this compound, in silico methods can provide valuable insights into its physicochemical properties, potential biological targets, and mechanisms of action. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to other pyridine derivatives, can be employed to predict the bioactivity of a series of analogs jchemlett.com.

Furthermore, molecular docking simulations can be utilized to predict the binding modes of this compound within the active sites of various enzymes and receptors. This can help to prioritize which biological targets to investigate experimentally and can guide the rational design of more potent and selective derivatives. For example, computational studies on similar heterocyclic compounds have been instrumental in identifying key structural features for enhanced potency and in understanding the molecular basis of their activity nih.gov.

Table 2: Computational Approaches for the Study of this compound

| Computational Method | Objective | Potential Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate the chemical structure of analogs with their biological activity. | Development of predictive models to guide the synthesis of more active compounds jchemlett.com. |

| Molecular Docking | To predict the preferred binding orientation of the compound to a molecular target. | Identification of potential biological targets and key intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | To simulate the behavior of the compound-target complex over time. | Assessment of the stability of the binding interaction and elucidation of the mechanism of action. |

| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of the drug-likeness of the compound and its analogs. |

Development of Sustainable and Scalable Synthetic Pathways

The future translational potential of this compound is intrinsically linked to the ability to produce it and its derivatives in a cost-effective, environmentally friendly, and scalable manner. While specific synthetic routes for this exact compound are not widely published, the synthesis of aminopyridines is a well-trodden area of organic chemistry nih.govresearchgate.net. Many existing methods, however, rely on harsh reaction conditions, expensive starting materials, or generate significant chemical waste.

Future research should focus on the development of novel synthetic strategies that adhere to the principles of green chemistry. This could involve the use of more benign solvents, catalyst-free reactions, or multi-component reactions (MCRs) that increase efficiency by combining several steps into a single operation nih.gov. For instance, methods for the synthesis of 2-chloro-4-aminopyridine have been developed that aim for mild reaction conditions and high yields google.com. The application of such principles to the synthesis of this compound would be a significant step towards its potential commercialization.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of vast numbers of compounds rjptonline.orgmu.edu.iq. The core structure of this compound makes it an excellent candidate for inclusion in combinatorial libraries. The pyridin-4-amine scaffold provides a solid foundation, while the 2-chlorophenoxy group offers a point for diversification.

By systematically modifying the substituents on both the pyridine and phenyl rings, a large and diverse library of analogs can be generated nih.gov. These libraries can then be subjected to HTS against a wide range of biological targets to identify "hits"—compounds with promising activity nih.gov. This approach significantly increases the probability of discovering novel drug leads with improved potency, selectivity, and pharmacokinetic properties. The generation of such a focused library around the this compound scaffold could rapidly expand our understanding of its structure-activity relationships and unlock new therapeutic avenues core.ac.uknih.gov.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenoxy)pyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

- Chloropyridine intermediates : React 2-chloropyridine derivatives with 2-chlorophenol under basic conditions (e.g., NaOH in DCM) to form the phenoxy linkage .

- Amine functionalization : Introduce the amine group via catalytic hydrogenation of a nitro precursor or through Buchwald-Hartwig amination .

- Key factors : Temperature (60–100°C), solvent polarity (DCM vs. ethanol), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yields (typically 50–75%) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the pyridine ring, chlorophenoxy substitution, and amine group. For example, the amine proton typically appears at δ 5.5–6.0 ppm .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 235.6) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in related pyridin-4-amine derivatives .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use HPLC or GC-MS to identify byproducts (e.g., dehalogenated derivatives) that reduce yields .

- Catalyst deactivation : Optimize Pd-based catalysts by adding ligands (e.g., Xantphos) to prevent aggregation during coupling reactions .

- Reaction monitoring : Employ in-situ FTIR or TLC to track intermediate formation and adjust reaction times .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes or bacterial proteins. Focus on the chlorophenoxy moiety’s hydrophobic interactions .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with antimicrobial activity data from analogs .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .

Q. How can researchers optimize the compound’s solubility for in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .

- pH adjustment : Protonate the amine group (pKa ~4.5) in acidic buffers (pH 3–4) to enhance aqueous solubility .

- Micellar encapsulation : Employ surfactants like Tween-80 for cell-based studies .

Q. What analytical techniques identify degradation products under accelerated stability testing?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (HO) .

- LC-MS/MS : Detect degradation products (e.g., hydrolyzed phenoxy groups or oxidized pyridine rings) .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.